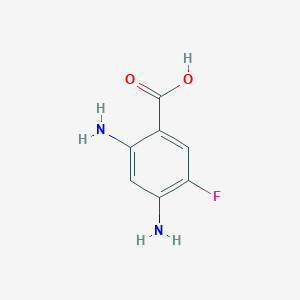
2-Oxo-1,3,2-dioxaphosphepan-2-ium-4,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Succinyl phosphonate is a synthetic phosphonate analog of succinyl-CoA, a key intermediate in the tricarboxylic acid (TCA) cycle. This compound is known for its ability to inhibit specific dehydrogenases, particularly 2-oxoglutarate dehydrogenase (OGDH) and 2-oxoadipate dehydrogenase (OADH) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of succinyl phosphonate typically involves the reaction of succinic anhydride with phosphonic acid derivatives under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a base such as triethylamine . The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of succinyl phosphonate follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. Solid-phase synthesis methods are also employed to facilitate large-scale production .
Chemical Reactions Analysis
Types of Reactions
Succinyl phosphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding phosphonate esters.
Reduction: Reduction reactions can convert it into different phosphonate derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products
The major products formed from these reactions include various phosphonate esters, reduced phosphonate derivatives, and substituted phosphonates. These products have diverse applications in chemical synthesis and industrial processes .
Scientific Research Applications
Succinyl phosphonate has a wide range of applications in scientific research:
Mechanism of Action
Succinyl phosphonate exerts its effects by specifically inhibiting 2-oxoglutarate dehydrogenase and 2-oxoadipate dehydrogenase. It competes with the natural substrates of these enzymes, thereby blocking their activity. This inhibition disrupts the TCA cycle and affects cellular metabolism, leading to altered energy production and metabolic flux .
Comparison with Similar Compounds
Similar Compounds
Adipoyl phosphonate: Another phosphonate analog that inhibits 2-oxoadipate dehydrogenase.
Glutaryl phosphonate: Inhibits both 2-oxoglutarate dehydrogenase and 2-oxoadipate dehydrogenase but with different affinities.
Uniqueness
Succinyl phosphonate is unique in its high specificity for 2-oxoglutarate dehydrogenase and its ability to selectively inhibit this enzyme without significantly affecting others. This specificity makes it a valuable tool in metabolic research and potential therapeutic applications .
Properties
Molecular Formula |
C4H4O5P+ |
|---|---|
Molecular Weight |
163.05 g/mol |
IUPAC Name |
2-oxo-1,3,2-dioxaphosphepan-2-ium-4,7-dione |
InChI |
InChI=1S/C4H4O5P/c5-3-1-2-4(6)9-10(7)8-3/h1-2H2/q+1 |
InChI Key |
QXNBSEDWDLGNIX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)O[P+](=O)OC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,6'-Di-tert-butyl-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B14784872.png)
![(1R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-diol](/img/structure/B14784880.png)
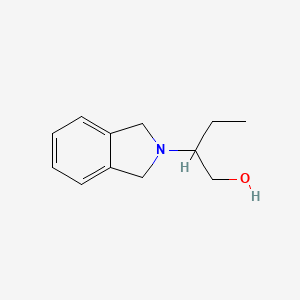
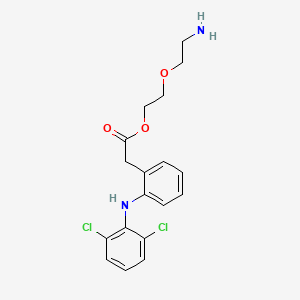
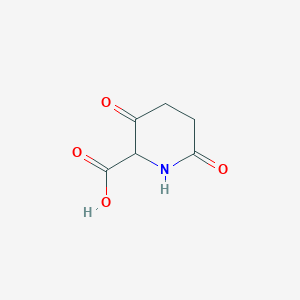
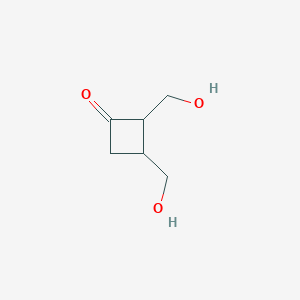
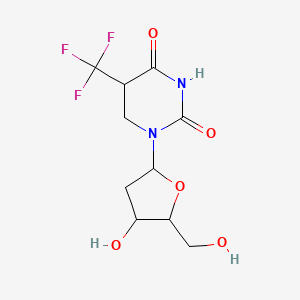
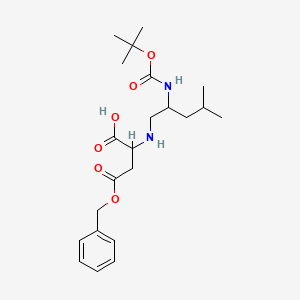
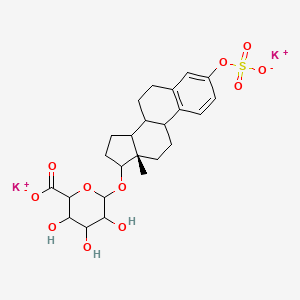
![5-Amino-2-(aminomethyl)-6-[4,6-diamino-2-[4-[3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol;sulfuric acid;hydrate](/img/structure/B14784940.png)
![2-Amino-1-[3-(dimethylamino)pyrrolidin-1-yl]propan-1-one](/img/structure/B14784942.png)
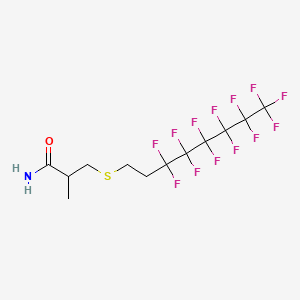
![2-amino-N-methyl-N-[2-oxo-2-(1,3-thiazol-2-yl)ethyl]propanamide](/img/structure/B14784956.png)
